Rad9 is encoded by the RAD9 gene located on chromosome VII of the yeast genome. It belongs to a family of proteins characterized by their involvement in DNA repair and cell cycle regulation. The classification of Rad9 can be summarized as follows:
The synthesis of Rad9 involves transcription from the RAD9 gene followed by translation into the Rad9 protein. The process can be studied through various molecular biology techniques:
The Rad9 protein consists of several structural domains, including BRCT (BRCA1 C-Terminal) domains, which are crucial for protein-protein interactions involved in the DNA damage response. The full-length Rad9 protein is approximately 1309 amino acids long, with a molecular weight of around 150 kDa.
Crystallographic studies have provided insights into its three-dimensional structure, revealing how these domains interact with other proteins during the DNA repair process .
Rad9 participates in several biochemical reactions that are critical for the DNA damage response:
These reactions are typically analyzed using techniques like mass spectrometry and western blotting to track modifications and interactions under different cellular conditions .
The mechanism of action of Rad9 involves several steps:
Research indicates that Rad9 also plays a role in promoting homologous recombination repair by limiting the hyper-loading of helicases at double-strand breaks, thus facilitating efficient repair processes .
Rad9 exhibits several notable physical and chemical properties:
Analytical techniques such as circular dichroism spectroscopy can be used to assess its secondary structure and stability under varying conditions .
Rad9 has significant applications in various fields of research:
The study of Rad9 continues to reveal important aspects of cellular responses to DNA damage, making it a vital focus within molecular biology and genetics research .
Rad9 is a conserved eukaryotic protein with a bipartite domain structure critical for its dual roles in DNA damage response and repair. The N-terminal PCNA-like domain (residues 1–270 in humans) adopts a double β-sheet fold characteristic of the PCNA superfamily, enabling formation of the heterotrimeric 9-1-1 complex (Rad9-Hus1-Rad1). This domain features two globular subdomains connected by an interdomain connecting loop (IDC-loop) that harbors key interaction surfaces [1] [10]. The C-terminal intrinsically disordered region (IDR; residues 271–391 in humans), known as the "C-tail," exhibits sequence divergence across species but retains functional conservation. S. cerevisiae Rad9 (Ddc1) possesses an extended 227-residue C-tail, whereas human Rad9A’s C-tail is shorter yet densely populated with phosphorylation sites [4] [7].
Evolutionary analysis reveals striking conservation:
Table 1: Domain Architecture of Rad9 Across Species
Organism | N-terminal Domain | C-terminal Tail Length | Key Conserved Motifs |
---|---|---|---|
Homo sapiens (Rad9A) | 1–270 (PCNA-like) | 121 residues | PIP-like pocket, CK2 sites (S341, S387) |
Saccharomyces cerevisiae (Ddc1) | 1–385 (PCNA-like) | 227 residues | Trp-352, Trp-544, SQ/TQ clusters |
Schizosaccharomyces pombe (Rad9) | 1–260 (PCNA-like) | ~150 residues | Phospho-serine motifs |
The human 9-1-1 complex forms a toroidal heterotrimer with a central pore diameter of ~35 Å, solved at 2.4–2.5 Å resolution (PDB: 6J8Y) [6] [10]. Key structural features:
Table 2: Structural Parameters of Human 9-1-1 Complex
Parameter | Value/Feature | Functional Implication |
---|---|---|
Overall Symmetry | Pseudo-cyclic heterotrimer | Accommodates DNA substrates of variable geometry |
Central Pore Diameter | 35 Å | Encircles dsDNA but excludes nucleosomes |
Electrostatic Potential | Asymmetric positive charge (Rad9 > Hus1/Rad1) | Guides orientation on 5ʹ-recessed DNA |
Key DNA-Contacting Residues | Rad9: R80, R84, K152; Rad1: K98, R242 | Mutations disrupt checkpoint signaling |
Despite shared toroidal architecture, 9-1-1 and PCNA exhibit critical structural and functional divergences:
Table 3: Structural and Functional Comparison of 9-1-1 vs. PCNA
Feature | 9-1-1 Complex | PCNA Homotrimer |
---|---|---|
Subunit Composition | Heterotrimer (Rad9-Hus1-Rad1) | Homotrimer (3 × PCNA) |
Preferred DNA Substrate | 5ʹ-recessed junctions | 3ʹ-primer/template junctions |
Clamp Loader | Rad24-RFC (Rad17-RFC in humans) | RFC (RFC1-5) |
Primary Protein-Binding Site | Hydrophobic pocket on Rad9 front | PIP-box pocket on all subunits |
Electrostatic Potential (Inner Pore) | Asymmetric, highly positive | Symmetric, moderately positive |
Rad9’s C-terminal tail (C-tail) is a regulatory hub that modulates DNA binding, protein interactions, and checkpoint activation:
Table 4: Functional Motifs in Rad9 C-terminal Tail
Motif/Location | Sequence/Features | Binding Partners | Functional Consequence |
---|---|---|---|
Autoinhibitory Region | 356–370 (human: LxxFF); Yeast: Trp352 | Hydrophobic pocket of Rad9 | Blocks DNA binding, prevents premature activation |
Phosphodegron | Ser387, Ser341 (CK2 sites) | TOPBP1 BRCT domains | Recruits ATR activator |
Dimerization Interface | Yeast: Trp544-containing motif | Adjacent 9-1-1 complex | Promotes higher-order clustering |
RHINO Interaction Site | Adjacent to PIP-like pocket | RHINO N-terminal peptide | Enhances checkpoint signaling |
Rad9 phosphorylation integrates DNA damage signals with cell cycle arrest and repair:
Table 5: Key Phosphorylation Sites in Rad9 and Functional Impacts
Phosphorylation Site | Kinase | Functional Consequence | Phenotype of Mutation |
---|---|---|---|
Yeast: S/T-Q clusters (e.g., S747, T766) | Mec1 | Rad53 FHA domain binding, checkpoint amplification | Checkpoint failure, radiosensitivity |
Human: S341, S387 | CK2 | TOPBP1 recruitment, ATR activation | Impaired CHK1 phosphorylation |
Yeast: T602 | Mec1/Tel1 | Dpb11 binding, G2/M checkpoint | Defective replication restart |
Human: S328, T355 | ATR | Unknown; hyperphosphorylation post-IR | Correlates with Rad9 chromatin retention |
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